3-(3-iodophenyl)propanoic Acid

Description

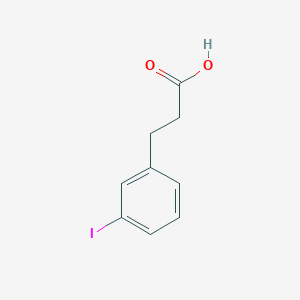

Structure

3D Structure

Properties

IUPAC Name |

3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLXNAUNBQJVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397635 | |

| Record name | 3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68034-75-3 | |

| Record name | 3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Iodophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Iodophenyl)propanoic Acid: A Versatile Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3), a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug discovery professionals, this document delves into the compound's synthesis, physicochemical properties, strategic applications, and safe handling procedures, grounding all information in established chemical principles.

Core Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. The presence of an iodine atom on the phenyl ring at the meta-position relative to the propanoic acid side chain makes it an exceptionally useful building block. The carbon-iodine bond serves as a highly effective synthetic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures in drug discovery.

Physicochemical Characteristics

A summary of the key physicochemical properties is provided below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 68034-75-3 | [1] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.08 g/mol | [1] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 356.9 °C at 760 mmHg | [2] |

| Density | 1.775 g/cm³ | |

| Flash Point | 169.6 °C | [3] |

| Solubility | Data not readily available. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents. | |

| Appearance | Typically a white to off-white solid. |

Spectroscopic Data (Predicted)

While experimental spectra are not consistently published, modern spectroscopic prediction algorithms provide highly accurate data for structural confirmation. The following are predicted ¹H and ¹³C NMR spectra, which are critical for reaction monitoring and quality control.

¹H NMR (400 MHz, CDCl₃) Predicted Spectrum:

-

δ ~11-12 ppm (s, 1H): The carboxylic acid proton (-COOH) is expected to be a broad singlet, highly deshielded. Its chemical shift can be highly variable and dependent on concentration and solvent.

-

δ ~7.65 ppm (s, 1H): Aromatic proton ortho to the iodine atom.

-

δ ~7.58 ppm (d, 1H): Aromatic proton para to the iodine atom.

-

δ ~7.25 ppm (d, 1H): Aromatic proton ortho to the propanoic acid chain.

-

δ ~7.05 ppm (t, 1H): Aromatic proton meta to both substituents.

-

δ ~2.95 ppm (t, 2H): Methylene protons alpha to the phenyl ring (-CH₂-Ar).

-

δ ~2.70 ppm (t, 2H): Methylene protons alpha to the carboxyl group (-CH₂-COOH).

¹³C NMR (100 MHz, CDCl₃) Predicted Spectrum:

-

δ ~179 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

δ ~143 ppm: Aromatic carbon attached to the propanoic acid chain.

-

δ ~138 ppm: Aromatic carbon para to the iodine atom.

-

δ ~136 ppm: Aromatic carbon ortho to the iodine atom.

-

δ ~130 ppm: Aromatic carbon meta to both substituents.

-

δ ~129 ppm: Aromatic carbon ortho to the propanoic acid chain.

-

δ ~94 ppm: Aromatic carbon directly attached to the iodine atom (ipso-carbon).

-

δ ~35 ppm: Methylene carbon alpha to the carboxyl group (-C H₂-COOH).

-

δ ~30 ppm: Methylene carbon alpha to the phenyl ring (-C H₂-Ar).

Synthesis Protocol: A Malonic Ester Approach

The synthesis of this compound can be reliably achieved via a classical malonic ester synthesis. This robust two-step, one-pot procedure involves the alkylation of a malonic ester followed by saponification and decarboxylation. This method is advantageous due to the commercial availability of starting materials and straightforward purification.[4]

Rationale for the Synthetic Strategy

The malonic ester synthesis is a cornerstone of C-C bond formation. Its selection is based on several key principles:

-

Acidity of Malonates: The α-protons of diethyl malonate are acidic (pKa ≈ 13) and easily removed by a moderately strong base like sodium ethoxide. This forms a stable enolate nucleophile.

-

Substrate Reactivity: 3-Iodobenzyl bromide is an effective electrophile for Sₙ2 reactions. The benzylic position is activated, and bromide is an excellent leaving group.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester can be easily hydrolyzed to a dicarboxylic acid under basic conditions. Upon acidification and heating, this intermediate readily undergoes decarboxylation to yield the desired propanoic acid derivative.

Detailed Step-by-Step Methodology

Materials:

-

Diethyl malonate

-

Sodium metal or Sodium Ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

3-Iodobenzyl bromide

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate, Diethyl Ether, Saturated NaCl solution (brine), Anhydrous Sodium Sulfate (Na₂SO₄)

-

Heptane/Toluene mixture for recrystallization

Procedure:

-

Enolate Formation: To a flame-dried, three-neck flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal in small portions to generate sodium ethoxide in situ. Alternatively, commercial sodium ethoxide can be added directly. Allow the mixture to stir until all sodium has reacted and the solution is homogeneous.

-

Nucleophile Generation: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise. Stir for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.

-

Alkylation: Dissolve 3-iodobenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Saponification: After cooling the reaction mixture, add a solution of sodium hydroxide in water. Re-heat the mixture to reflux and maintain for another 2-3 hours to ensure complete hydrolysis of the diethyl ester to the corresponding disodium carboxylate.

-

Decarboxylation & Isolation: Cool the mixture to room temperature. Slowly and carefully acidify the basic solution by adding concentrated HCl dropwise in an ice bath until the pH is ~1-2. Vigorous gas evolution (CO₂) will occur. Heat the acidified mixture gently (e.g., 80-100 °C) for 1-2 hours to drive the decarboxylation to completion.

-

Workup and Purification: Cool the reaction mixture. Extract the aqueous layer multiple times with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block, or scaffold, for the synthesis of high-value pharmaceutical compounds. The aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions.

A Linchpin for Fragment-Based Drug Design (FBDD)

In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent leads.[5] this compound embodies key properties of an ideal fragment:

-

Low Molecular Weight: At 276.08 g/mol , it adheres to the "Rule of Three" often used for fragment screening.

-

Vector for Growth: The iodine atom provides a well-defined, synthetically tractable vector. Chemists can use this position to "grow" the fragment by adding other chemical groups to explore the target's binding pocket and enhance potency.[6]

-

Solubilizing Group: The carboxylic acid provides a polar handle that can aid aqueous solubility and provide a key hydrogen bond donor/acceptor interaction with the target protein.

Gateway to Complex Scaffolds via Cross-Coupling

The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds in cross-coupling chemistry, allowing for milder reaction conditions and broader substrate scope. This enables the construction of diverse molecular libraries.

-

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids/esters introduces new aromatic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid alkynyl-aryl scaffolds, which can act as linkers or pharmacophoric elements. This is particularly relevant for inhibitors that span large binding sites.

-

Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, creating arylamine structures that are privileged in many classes of drugs, including PARP inhibitors.[7][8]

-

Heck Coupling: The formation of C-C bonds with alkenes can introduce styrenyl motifs, providing a route to conformationally restricted analogs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Classification: Irritant. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern, efficiency-driven drug discovery. Its combination of a fragment-like core, a versatile carboxylic acid handle, and a highly reactive aryl iodide for cross-coupling makes it an invaluable tool for medicinal chemists. Understanding its synthesis, properties, and potential applications allows researchers to leverage this molecule to its fullest extent in the rapid construction and exploration of novel chemical matter aimed at challenging biological targets.

References

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Feng, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Fragment-based drug design (FBDD). (2017). [Link]

-

Thomas, H. D., et al. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Wulsdorf, T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

-

Vrije Universiteit Amsterdam Research Portal. Escape from planarity in fragment-based drug discovery. (2020). [Link]

-

National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). [Link]

-

RSC Blogs. Developing a fragment-based design-friendly methodology. (2016). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 5. Fragment-Based Drug Design: From Then until Now, and Toward the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. blogs.rsc.org [blogs.rsc.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-(3-iodophenyl)propanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Iodophenyl)propanoic Acid

Introduction

This compound is an aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry. The presence of an iodine atom on the phenyl ring, combined with the propanoic acid side chain, imparts a unique set of physicochemical characteristics that are critical for its application in drug discovery, materials science, and chemical research. Understanding these properties is paramount for predicting the molecule's behavior, designing experimental protocols, and developing new applications.

This guide provides a comprehensive analysis of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental determination of these properties and the underlying chemical principles.

Molecular and Chemical Identity

A precise understanding of a compound begins with its fundamental identifiers.

| Identifier | Value | Source |

| CAS Number | 68034-75-3 | [1][2][3] |

| Molecular Formula | C₉H₉IO₂ | [1] |

| Molecular Weight | 276.07 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-(3-Iodophenyl)propionic acid | [2][4] |

| SMILES | C1=CC(=CC(=C1)I)CCC(=O)O | |

| InChI Key | InChI=1S/C9H9IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) |

Core Physicochemical Properties: A Quantitative Overview

The functional behavior of this compound in various systems is dictated by its physical and chemical properties. The following table summarizes the key experimental and predicted values available.

| Property | Value | Significance & Scientific Insights |

| Melting Point | 64-66 °C | [2] This relatively sharp and low melting point suggests a crystalline solid with moderate lattice energy. It is a crucial parameter for quality control, indicating the purity of a sample. |

| Boiling Point | 356.9 °C at 760 mmHg | [1][4] The high boiling point reflects the molecule's significant molecular weight and intermolecular forces (hydrogen bonding from the carboxylic acid and van der Waals forces). This value is critical for purification via distillation, though decomposition may occur at such high temperatures. |

| Flash Point | 169.6 °C | [1][4] This is the lowest temperature at which the compound's vapors will ignite with a spark. It is a vital safety parameter for handling and storage, indicating a low risk of flammability under standard laboratory conditions. |

| Density | 1.775 g/cm³ | [1] The high density is primarily due to the presence of the heavy iodine atom in the molecular structure. |

| Chemical Stability | Stable under recommended storage conditions. | [1] This indicates the compound can be stored at ambient temperature, away from strong oxidizing agents, without significant degradation. |

| pKa (Predicted) | ~4.5 | The carboxylic acid moiety is the primary acidic center. The electron-withdrawing effect of the iodine atom on the phenyl ring slightly increases the acidity compared to unsubstituted phenylpropanoic acid, resulting in a lower pKa. This value is critical for predicting its charge state in physiological environments (pH ~7.4), where it will exist predominantly as the carboxylate anion. |

| logP (Predicted) | ~2.9 | The octanol/water partition coefficient (logP) is a measure of lipophilicity. The iodophenyl group contributes significantly to the molecule's lipophilic character, while the carboxylic acid is hydrophilic. This moderate lipophilicity is a key determinant for membrane permeability and is often a starting point for ADME (Absorption, Distribution, Metabolism, Excretion) profiling in drug development. |

Spectroscopic Profile: The Molecular Fingerprint

While specific spectra are lot-dependent, a foundational understanding of the expected spectroscopic features is essential for structural verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (complex multiplets in the δ 7.0-7.8 ppm range), the two methylene groups (-CH₂-) of the propanoic chain (appearing as two triplets around δ 2.6-3.0 ppm), and a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a carbonyl carbon signal around δ 175-180 ppm. The aromatic carbons will appear in the δ 120-145 ppm region, with the carbon directly bonded to iodine showing a characteristic signal at a higher field (around δ 95 ppm) due to the heavy atom effect. The two aliphatic carbons will resonate in the δ 30-40 ppm range.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum should display a prominent molecular ion peak (M⁺) at an m/z of 276. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propanoic side chain.

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a very broad O-H stretch for the carboxylic acid dimer from approximately 2500-3300 cm⁻¹, a strong, sharp C=O (carbonyl) stretch around 1700 cm⁻¹, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Experimental Protocols for Property Determination

To ensure scientific integrity, physicochemical properties must be determined using validated, reproducible methods. The following protocols are standard in the field.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a primary indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (64 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Trustworthiness: A narrow melting range (e.g., < 2 °C) is indicative of high purity. The use of a calibrated thermometer is crucial for accuracy.

Protocol 2: Octanol-Water Partition Coefficient (logP) via Shake-Flask Method (OECD 107)

This protocol is the gold standard for determining lipophilicity, a critical parameter in drug development.

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.

-

Solution Preparation: Prepare a stock solution of this compound in n-octanol. The concentration should be low enough to avoid dimerization but high enough for accurate measurement.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand to allow for complete phase separation.

-

Analysis: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. Causality: The choice of UV-Vis or HPLC depends on the compound's chromophore and the required sensitivity. This method directly measures the equilibrium distribution of the compound between a lipid-like (octanol) and an aqueous phase, providing a direct measure of its lipophilicity.

Caption: Workflow for the characterization and application of this compound.

Structure-Property Relationships

The physicochemical properties of this molecule are a direct consequence of its distinct structural features.

Caption: Correlation between structural motifs and key physicochemical properties.

Conclusion

This compound is a crystalline solid characterized by a melting point of 64-66 °C, a high boiling point, and moderate lipophilicity. Its acidic nature, governed by the carboxylic acid group, means it will be ionized at physiological pH. These properties, stemming directly from its unique combination of an iodinated aromatic ring and a flexible acid side-chain, make it a compound of significant interest. The data and protocols presented in this guide provide the necessary foundation for its effective use in research and development, enabling scientists to reliably predict its behavior and integrate it into complex synthetic and biological systems.

References

-

3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS - Guidechem.

-

3-(3-Iodophenyl)propionic acid - Matrix Scientific.

-

3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet - ChemicalBook.

-

This compound | 68034-75-3 | TCA03475 - Biosynth.

-

This compound - Suzhou Aobi Pharmaceutical Co., Ltd.

-

This compound CAS NO.68034-75-3 - Bide Pharmatech Ltd.

Sources

Technical Guide to the Physicochemical Characterization of 3-(3-Iodophenyl)propanoic Acid

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Abstract

3-(3-Iodophenyl)propanoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block and intermediate in medicinal chemistry and synthetic organic chemistry.[1][2] Its utility in the synthesis of more complex molecules, including potential diagnostic agents and pharmacologically active compounds, necessitates a comprehensive understanding of its core physicochemical properties and a robust methodology for its unambiguous identification. This guide provides an in-depth technical overview of this compound, focusing on the definitive determination of its molecular weight and structure. We will detail the causal logic behind selecting High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Nuclear Magnetic Resonance (NMR) for structural elucidation. This document presents field-proven protocols and data interpretation insights to ensure researchers can handle, analyze, and utilize this compound with the highest degree of scientific integrity and confidence.

Introduction and Strategic Importance

In the landscape of drug discovery and materials science, the precise characterization of starting materials and intermediates is a foundational pillar of successful research and development. This compound (CAS No. 68034-75-3) emerges as a significant intermediate, primarily due to the synthetic versatility conferred by its two key functional groups: the carboxylic acid and the aryl iodide. The carboxylic acid moiety provides a handle for amide bond formation or other derivatizations, while the iodo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

While this specific molecule is not extensively studied for its direct biological activity, related phenylpropanoic acid derivatives have demonstrated a wide range of pharmacological effects, including anticancer, antioxidant, and antihypertensive properties.[3][4][5] This underscores the potential of this compound as a scaffold in the development of novel therapeutics. Therefore, a definitive and validated analytical workflow is not merely academic; it is a critical prerequisite for its application in any regulated or high-stakes research environment.

This guide moves beyond a simple data sheet to provide a holistic analytical strategy, empowering the researcher to independently verify the identity, purity, and key properties of this compound.

Core Physicochemical Properties

A precise understanding of a molecule begins with its fundamental properties. The data for this compound are summarized below. These values serve as the benchmark against which all experimental analysis is compared.

| Property | Value | Source(s) |

| Molecular Weight | 276.07 g/mol (Average) | [6][7] |

| 275.96473 Da (Monoisotopic) | [7] | |

| Molecular Formula | C₉H₉IO₂ | [1][6][8] |

| CAS Number | 68034-75-3 | [1][6][9] |

| Synonyms | 3-(3-Iodophenyl)propionic acid | [6][8][10] |

| Melting Point | 64-66 °C | [8] |

| SMILES String | C1=CC(=CC(=C1)I)CCC(=O)O |

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Definitive Analysis: A Two-Pillar Approach

To move from a putative identity to a confirmed structure, a multi-technique approach is essential. For a small molecule like this, the combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides an irrefutable confirmation of both molecular formula and atomic connectivity.

Pillar 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Expertise & Causality: Standard mass spectrometry provides a nominal mass, which is the integer mass of the most abundant isotope of each element. For C₉H₉IO₂, this would be 276. However, multiple chemical formulas could yield the same nominal mass. HRMS instruments (e.g., Q-TOF, Orbitrap) measure mass with exceptionally high accuracy (typically < 5 ppm error), providing an exact mass out to several decimal places.[11][12] This precision is so high that it allows for the unambiguous determination of the elemental composition, as very few combinations of atoms can produce a specific exact mass.[13] This is the most authoritative method for confirming a molecular formula.

Trustworthiness - A Self-Validating Protocol: The following protocol includes internal calibration and isotopic pattern matching, which are critical self-validation steps. The internal calibrant ensures mass accuracy throughout the run, while the natural abundance of isotopes (e.g., ¹³C) creates a predictable pattern of smaller peaks next to the main monoisotopic peak. Matching the observed pattern to the theoretical pattern for C₉H₉IO₂ provides a secondary layer of confirmation.

Experimental Protocol: LC-HRMS for Exact Mass Determination

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL in a 50:50 mixture of mobile phase A and B.

-

-

Liquid Chromatography (LC) Parameters:

-

System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Rationale: The LC step separates the analyte from potential impurities and introduces it to the mass spectrometer in a clean, ionized form. Formic acid aids in protonation for positive ion mode analysis.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

-

Rationale: Carboxylic acids can be observed as the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. Acquiring data in both modes increases confidence.

-

-

Mass Range: 100 - 500 m/z.

-

Acquisition Mode: Full Scan at high resolution (>30,000 FWHM).

-

Calibration: Utilize a continuous infusion of an internal reference standard (lock mass) to ensure sub-ppm mass accuracy during the acquisition.

-

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical exact mass of the target ions:

-

[C₉H₉IO₂ + H]⁺ = 276.97251 Da

-

[C₉H₉IO₂ - H]⁻ = 274.95696 Da

-

-

Compare the measured exact mass from the resulting spectrum to the theoretical mass. The mass error should be < 5 ppm.

-

Validate the isotopic distribution pattern against the theoretical pattern for C₉H₉IO₂.

-

Pillar 2: NMR Spectroscopy for Structural Isomer Confirmation

Expertise & Causality: While HRMS confirms the formula C₉H₉IO₂, it cannot distinguish between isomers (e.g., 3-(2-iodophenyl)propanoic acid, this compound, or 3-(4-iodophenyl)propanoic acid). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise connectivity of atoms.[14] ¹H NMR reveals the chemical environment and neighboring protons for all hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. The splitting patterns (multiplicity) and chemical shifts of the aromatic protons are uniquely diagnostic for the 1,3- (meta) substitution pattern.

Expected ¹H NMR Spectral Features (in CDCl₃, ~400 MHz):

-

Aromatic Region (δ ~7.0-7.7 ppm): Four protons on the benzene ring. Due to the 1,3-substitution, a complex multiplet or a set of distinct signals (singlet-like, doublet, triplet, etc.) is expected, which is characteristic of this substitution pattern.[15][16]

-

Aliphatic Region (δ ~2.6-3.0 ppm): Two signals, each integrating to 2 protons.

-

A triplet corresponding to the -CH₂- group adjacent to the aromatic ring (benzylic protons).

-

A triplet corresponding to the -CH₂- group adjacent to the carboxylic acid.

-

Rationale: Each -CH₂- group is split into a triplet by its neighboring -CH₂- group according to the n+1 rule.

-

-

Carboxylic Acid (δ ~10-12 ppm): A broad singlet integrating to 1 proton. This signal is often broad due to hydrogen bonding and exchange.

Overall Analytical Workflow

The logical flow from receiving a sample to its final validation is critical. This process ensures that both the elemental composition and the specific isomeric structure are confirmed before use in further research.

Caption: Validated workflow for the definitive identification of this compound.

Handling and Safety Considerations

As a laboratory chemical, proper handling of this compound is paramount for ensuring researcher safety.

-

Hazard Identification: The compound is classified as an irritant.[8] Safety Data Sheets (SDS) indicate it may cause skin, eye, and respiratory irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.[1]

Conclusion

This compound is a synthetically useful intermediate whose value is predicated on its precise identity and purity. The definitive molecular weight of 276.07 g/mol (monoisotopic mass 275.96473 Da ) has been established. This guide has outlined a robust, two-pillar analytical strategy employing High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. This workflow provides an authoritative and self-validating means to confirm not only the molecular formula (C₉H₉IO₂) but also the specific 1,3-substituted isomeric structure. By adhering to these technical principles and protocols, researchers in drug development and chemical synthesis can proceed with confidence, ensuring the integrity and reproducibility of their scientific outcomes.

References

- This compound CAS NO.68034-75-3.

- 3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS. Guidechem.

- 3-(3-Iodophenyl)propionic acid.

- This compound | 68034-75-3. Biosynth.

- 68034-75-3|this compound. BLD Pharm.

- This compound (Cas 68034-75-3). Parchem.

- 3-(3-IODOPHENYL)

- 3-(4-Iodophenyl)propanoic acid | C9H9IO2.

- High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.

- High Resolution Mass Spectrometry.

- Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules.

- Supplementary Material - Characterization D

- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.

- High Resolution Mass Spectrometry (HRMS) Based Investigation of Small Molecule, Bioactive Secondary Metabolites. UTHSC Digital Commons.

- Synthesis of 3-(Arylthio)

- 3-Iodophenylacetic acid synthesis. ChemicalBook.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermedi

- 3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite. MedChemExpress.

- Small Molecule Development Analytical Methods. Hovione.

- 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.

- A novel process for the preparation of an intermediate of alectinib.

- 3-Iodophenol(626-02-8) 1H NMR. ChemicalBook.

-

Determination and Quantification of Primary Aromatic Amine in Printer Ink. LCGC International.[Link]

- 1H NMR Spectrum (1D, 400 MHz, D2O, experimental).

- 3-(3-Hydroxyphenyl)propionic acid. NIST WebBook.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.

- Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

- ¹H-NMR spectrum of 3,3'-Dithiodipropionic acid.

- 3-(4-Hydroxy-3-[125I]iodophenyl)propionate-exendin(9-39).

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.

Sources

- 1. This compound, CasNo.68034-75-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. 68034-75-3|this compound|BLD Pharm [bldpharm.com]

- 10. 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 11. measurlabs.com [measurlabs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 16. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 3-(3-iodophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 3-(3-iodophenyl)propanoic acid. Moving beyond a simple recitation of methods, this document delves into the strategic rationale behind the application of key analytical techniques, ensuring a self-validating and robust characterization process. The methodologies detailed herein are designed to provide unambiguous structural confirmation, a critical step in any chemical research or drug development pipeline.

Foundational Analysis: The Initial Hypothesis

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is established through its basic chemical properties. This initial data provides the framework for interpreting subsequent, more complex analytical results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₂ | |

| Molecular Weight | 276.07 g/mol | |

| CAS Number | 68034-75-3 | |

| Appearance | Solid | |

| Melting Point | 64-66 °C |

This preliminary data confirms the elemental composition and provides a physical characteristic (melting point) that can be used as a benchmark for purity. The molecular formula immediately suggests the presence of a benzene ring, an iodine atom, and a propanoic acid moiety.

The Elucidation Workflow: A Multi-technique Approach

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map the connectivity of the carbon and hydrogen atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides information about the number of different types of protons, their relative numbers, their electronic environment, and their proximity to other protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[1] |

| ~7.6 | Singlet | 1H | Ar-H | Aromatic proton ortho to the iodine and the propanoic acid chain. |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton para to the propanoic acid chain. |

| ~7.3 | Doublet | 1H | Ar-H | Aromatic proton ortho to the propanoic acid chain. |

| ~7.1 | Triplet | 1H | Ar-H | Aromatic proton meta to both substituents. |

| ~2.9 | Triplet | 2H | -CH₂-Ar | Methylene group adjacent to the aromatic ring. |

| ~2.6 | Triplet | 2H | -CH₂-COOH | Methylene group adjacent to the carboxylic acid. |

Note: The splitting patterns of the aromatic protons can be complex due to second-order effects. The assignments are based on typical chemical shifts for substituted benzenes.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their electronic environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | -COOH | The carbonyl carbon of a carboxylic acid is significantly deshielded.[1] |

| ~142 | Ar-C | Aromatic carbon attached to the propanoic acid chain. |

| ~138 | Ar-C | Aromatic carbon. |

| ~130 | Ar-C | Aromatic carbon. |

| ~128 | Ar-C | Aromatic carbon. |

| ~94 | Ar-C-I | The carbon atom directly bonded to iodine is shielded due to the "heavy atom effect". |

| ~35 | -CH₂-Ar | Aliphatic methylene carbon adjacent to the aromatic ring. |

| ~30 | -CH₂-COOH | Aliphatic methylene carbon adjacent to the carboxylic acid. |

Note: The exact chemical shifts of the aromatic carbons can be influenced by the combined electronic effects of the iodo and propanoic acid substituents.[3][4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950 | Medium | C-H stretch | Aliphatic |

| 1710-1760 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1320-1210 | Medium | C-O stretch | Carboxylic Acid |

| ~920 | Broad | O-H bend | Carboxylic Acid |

The very broad O-H stretching absorption, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5][6][7] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[1]

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[9][10]

Table 5: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 276 | [M]⁺ (Molecular Ion) |

| 231 | [M - COOH]⁺ |

| 149 | [C₉H₉O₂]⁺ (Loss of I) |

| 127 | [I]⁺ |

| 104 | [C₇H₄O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 276 confirms the molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for phenylalkanoic acids include cleavage of the bonds adjacent to the carbonyl group and the aromatic ring.[11]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses, which provide clues about the molecular structure.[13]

-

Integrated Analysis and Structural Confirmation

The definitive structure of this compound is confirmed by the convergence of data from all three analytical techniques.

Caption: Integration of analytical data for structural confirmation.

-

NMR spectroscopy establishes the carbon-hydrogen framework, showing a disubstituted benzene ring and a propanoic acid side chain. The chemical shifts and coupling patterns in the aromatic region are consistent with a 1,3- (meta) substitution pattern.

-

IR spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H and strong C=O stretches) and an aromatic ring (C=C and C-H stretches).

-

Mass spectrometry provides the exact molecular weight and a fragmentation pattern consistent with the proposed structure, including the loss of the carboxyl group and the iodine atom.

The collective evidence from these orthogonal analytical techniques provides an unassailable confirmation of the structure as this compound.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3324–3337. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). [Link]

-

RogueChem. How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). [Link]

-

Royal Society of Chemistry. Supplementary Material. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). [Link]

-

University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022). [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Homework.Study.com. Although benzene itself absorbs at 128 ppm in its 13C NMR spectrum, the carbons of substituted.... [Link]

-

Minnesota State University Moorhead. Summary of C13-NMR Interpretation. [Link]

-

The Exam Formula. NMR part 4. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. (2025). [Link]

-

ResearchGate. What are the steps for complete structure elucidation with NMR?. (2015). [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]

-

RogueChem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Quora. How to perform NMR spectroscopy structure determination. (2019). [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. (2022). [Link]

-

Wikipedia. Electron ionization. [Link]

-

Technology Networks. Mass Spectrometry Ionization: Key Techniques Explained. (2024). [Link]

-

Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. (2016). [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

-

PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

-

Bide Pharmatech Ltd. This compound CAS NO.68034-75-3. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. echemi.com [echemi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 13. chemguide.co.uk [chemguide.co.uk]

Foreword: The Strategic Importance of 3-(3-Iodophenyl)propanoic Acid

An In-depth Technical Guide to the Synthesis of 3-(3-Iodophenyl)propanoic Acid

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid handle for amide coupling or further derivatization and a strategically placed iodo-substituent on the phenyl ring, makes it an ideal precursor for advanced intermediates. The aryl iodide moiety is particularly valuable, serving as a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures[1][2][3]. This guide provides a detailed exploration of robust and scalable synthetic strategies for this key intermediate, grounded in established chemical principles and field-proven insights.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. This guide will focus on two principal, high-yielding, and scalable strategies:

-

Strategy 1: Cinnamic Acid Route via Perkin Condensation and Subsequent Reduction. This classic two-step approach involves the creation of the carbon-carbon double bond via a Perkin reaction, followed by a selective hydrogenation. It is a robust method ideal for moderate to large-scale synthesis where starting materials are readily available.

-

Strategy 2: Diazotization and Sandmeyer Reaction. This pathway utilizes 3-(3-aminophenyl)propanoic acid as a precursor, converting the amino group into a diazonium salt which is subsequently displaced by iodide. This is an exceptionally direct method when the amino-substituted starting material is accessible.

Alternative methodologies, including direct iodination and other cross-coupling approaches, will be discussed to provide a comprehensive overview of the synthetic landscape.

Strategy 1: The Cinnamic Acid Pathway

This strategy is predicated on the initial synthesis of 3-(3-iodophenyl)cinnamic acid, which is then reduced to the target saturated carboxylic acid. The overall workflow is reliable and employs well-understood, scalable reactions.

Caption: Workflow for the Cinnamic Acid Pathway.

Part 1.A: Synthesis of 3-(3-Iodophenyl)cinnamic Acid via Perkin Reaction

The Perkin reaction is an aldol condensation between an aromatic aldehyde and an acid anhydride to produce an α,β-unsaturated carboxylic acid[4][5]. It is a powerful method for forming cinnamic acid derivatives. The reaction is typically catalyzed by the alkali salt of the acid corresponding to the anhydride, which acts as a base to generate the requisite enolate[6][7].

Causality Behind Experimental Choices:

-

Reagents: 3-Iodobenzaldehyde is the clear starting material. Acetic anhydride serves as both the reactant that forms the enolate and the solvent in many procedures. Anhydrous sodium acetate is the classic base catalyst; its anhydrous nature is critical to prevent premature hydrolysis of the anhydride and to maximize catalytic activity[7].

-

Temperature: The Perkin reaction requires high temperatures (typically 140-180 °C) to drive the condensation and subsequent dehydration steps[7]. This thermal requirement is a key consideration for equipment and safety planning.

-

Reaction Time: These reactions are often slow, requiring several hours to reach completion[8]. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

Experimental Protocol: Perkin Reaction

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (calcium chloride), and a thermometer.

-

Charging Reagents: To the flask, add 3-iodobenzaldehyde (23.2 g, 0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and acetic anhydride (30.6 g, 0.3 mol, ~28 mL).

-

Reaction: The mixture is heated in an oil bath to 160-170 °C with vigorous stirring. The reaction is maintained at this temperature for 5-8 hours. Monitor the disappearance of the aldehyde spot by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

-

Workup:

-

Allow the reaction mixture to cool to approximately 100 °C.

-

Carefully and slowly pour the hot mixture into 500 mL of water while stirring.

-

Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride and dissolve the sodium acetate. If an oil separates, add sodium carbonate until the solution is alkaline to litmus paper to dissolve the cinnamic acid product as its sodium salt.

-

Filter the hot solution to remove any insoluble impurities.

-

-

Isolation:

-

Cool the filtrate in an ice bath.

-

Acidify the cold solution by slowly adding concentrated hydrochloric acid until the pH is ~2.

-

The crude 3-(3-iodophenyl)cinnamic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and air dry.

-

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3-iodophenyl)cinnamic acid as a crystalline solid.

| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume |

| 3-Iodobenzaldehyde | 232.02 | 0.1 | 23.2 g |

| Acetic Anhydride | 102.09 | 0.3 | 28.3 mL |

| Sodium Acetate (Anhydrous) | 82.03 | 0.1 | 8.2 g |

Table 1: Reagent quantities for Perkin reaction.

Part 1.B: Catalytic Hydrogenation to this compound

The selective reduction of the alkene double bond in the cinnamic acid derivative, without affecting the aromatic ring or the carboxylic acid, is efficiently achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation under mild conditions[9][10].

Causality Behind Experimental Choices:

-

Catalyst: 5-10% Palladium on carbon (Pd/C) is highly effective for hydrogenating carbon-carbon double bonds without reducing the aromatic ring under mild temperature and pressure[10][11]. It offers high activity and selectivity.

-

Hydrogen Source: Pressurized hydrogen gas is the standard reductant. The reaction is typically run at pressures from atmospheric to a few bar.

-

Solvent: Ethanol or methanol are excellent solvents as they readily dissolve the starting material and are inert under the reaction conditions.

-

Conditions: The reaction is typically run at room temperature and low pressure, ensuring high selectivity and operational safety[10].

Experimental Protocol: Catalytic Hydrogenation

-

Setup: A hydrogenation apparatus (e.g., a Parr shaker or a flask setup with a hydrogen balloon) is used.

-

Charging Reagents: To a suitable pressure flask, add 3-(3-iodophenyl)cinnamic acid (27.4 g, 0.1 mol) and ethanol (250 mL).

-

Catalyst Addition: Carefully add 5% Pd/C (approx. 0.5-1.0 g, ~2-4 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Reaction:

-

Seal the reaction vessel.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Pressurize the vessel to 30-50 psi with hydrogen.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation & Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from a solvent such as heptane or a toluene/heptane mixture to yield pure this compound.

| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass/Volume |

| 3-(3-Iodophenyl)cinnamic Acid | 302.09 | 0.1 | 30.2 g |

| 5% Palladium on Carbon | N/A | Catalyst | ~0.5 g |

| Ethanol | 46.07 | Solvent | 250 mL |

| Hydrogen Gas | 2.02 | Excess | 30-50 psi |

Table 2: Reagent quantities for Catalytic Hydrogenation.

Strategy 2: The Sandmeyer Reaction Pathway

This elegant and direct route converts a primary aromatic amine into the corresponding aryl iodide. The Sandmeyer reaction involves two key stages: the formation of an aryl diazonium salt from an aniline derivative, followed by its copper-catalyzed decomposition in the presence of an iodide source[12][13].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 9. nbinno.com [nbinno.com]

- 10. nacatsoc.org [nacatsoc.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

An In-Depth Technical Guide on the Safety and Handling of 3-(3-iodophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-(3-iodophenyl)propanoic acid (CAS No. 68034-75-3). As a crucial building block in pharmaceutical synthesis and a compound of interest in drug development, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical information from safety data sheets (SDS), peer-reviewed literature, and established safety protocols to offer a holistic and practical resource for laboratory personnel. By detailing the causality behind recommended safety measures, this guide aims to foster a culture of safety and proactive risk mitigation in research and development environments.

Introduction and Scientific Context

This compound is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring an iodine atom on the phenyl ring, makes it a valuable precursor for introducing the iodophenyl group into larger molecules through various coupling reactions. This is particularly relevant in the field of medicinal chemistry, where the incorporation of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, related iodinated compounds have been investigated for their potential in diagnostic imaging and as therapeutic agents.

Given its utility, it is imperative that researchers and scientists are well-versed in the safe handling of this compound to minimize risks and ensure the reliability of experimental outcomes. This guide will provide an in-depth analysis of its hazard profile, recommended handling procedures, and emergency protocols.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, a thorough risk assessment can be conducted by examining its chemical structure, information from safety data sheets, and data on analogous compounds.[1][2]

2.1. GHS Classification and Hazard Statements

Based on available information for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[3]

It is important to note that the absence of a specific GHS classification in some safety data sheets does not imply the absence of hazards.[2] A conservative approach to handling is always recommended.

2.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 68034-75-3 | [1][2] |

| Molecular Formula | C9H9IO2 | [4][5] |

| Molecular Weight | 276.07 g/mol | |

| Melting Point | 64-66°C | [4] |

| Flash Point | 64°C |

Understanding these properties is crucial for safe handling and storage. The relatively low melting point indicates that the compound may be a solid at room temperature but could melt if exposed to moderate heat.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are the cornerstones of laboratory safety when working with this compound.

3.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8][9][10]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile gloves, should be worn.[6][10] It is crucial to inspect gloves for any signs of degradation or contamination before and during use. Gloves should be changed regularly, and immediately if contamination is suspected.[9]

-

Lab Coat: A fully fastened lab coat should be worn to protect street clothes and skin from potential contamination.[6]

-

-

Respiratory Protection: While engineering controls should be the primary means of minimizing inhalation exposure, a respirator may be necessary for certain high-risk activities, such as handling large quantities or in situations with inadequate ventilation.[7]

3.3. Hygiene Practices

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigerated storage.[12]

-

Incompatible Materials: While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents and strong bases.[1]

-

Stability: The compound is generally stable under recommended storage conditions.[2]

Accidental Release and Emergency Procedures

In the event of an accidental release or exposure, a prompt and informed response is critical.

5.1. Spills

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

5.2. First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[2]

-

Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

In all cases of exposure, it is important to show the safety data sheet to the attending medical professional.[2]

Disposal Considerations

The disposal of this compound and its contaminated waste must be carried out in accordance with all applicable federal, state, and local regulations.[13]

-

Waste Classification: This compound should be treated as hazardous chemical waste.

-

Disposal Method: Dispose of the waste in a sealed, properly labeled container.[6] The waste should be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[14] For iodo-organic compounds, reduction to iodide with a reducing agent like sodium sulfite can be a potential treatment method before disposal, but this should only be performed by trained personnel following a validated standard operating procedure.[15]

Synthesis and Reactivity Insights

A foundational understanding of the synthesis and reactivity of this compound can provide valuable context for its safe handling.

7.1. Synthesis

One common synthetic route to this compound involves the hydrolysis of 2-(3-iodophenyl)acetonitrile under basic conditions, followed by acidification.[16] Another approach involves the iodination of 2-(4-ethylphenyl)-2-methylpropanoic acid.[17]

7.2. Reactivity

The presence of the iodine atom makes the aromatic ring susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation.

Visualizations

Experimental Workflow: Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound is a valuable tool in the arsenal of researchers and drug development professionals, its safe handling is non-negotiable. A comprehensive understanding of its potential hazards, coupled with the diligent application of engineering controls, personal protective equipment, and proper disposal practices, is essential for mitigating risks. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with institution-specific safety protocols and to remain vigilant in their commitment to a safe working environment.

References

- ChemicalBook. (2022-12-31). 3-(3-IODOPHENYL)PROPIONIC ACID - Safety Data Sheet.

- Guidechem. (2017-08-20). 3-(3-IODOPHENYL)PROPIONIC ACID (CAS No. 68034-75-3) SDS.

- Biosynth. This compound | 68034-75-3.

- Matrix Scientific. 3-(3-Iodophenyl)propionic acid.

- PubChem. 3-(4-Iodophenyl)propanoic acid.

- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.

- Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal.

- BLD Pharm. 68034-75-3|this compound.

- Duke SMIF. (2018-11-02). Standard Operating Procedure for work with Chemical name/class: Iodine.

- Thieme. (2018-03-14). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.

- ChemicalBook. 3-Iodophenylacetic acid synthesis.

- Centers for Disease Control and Prevention. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.

- Parchem. This compound (Cas 68034-75-3).

- ChemicalBook. 3-(3-IODOPHENYL)PROPIONIC ACID | 68034-75-3.

- Benchchem. (2025-12). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.

- Sigma-Aldrich. (2024-07-09). SAFETY DATA SHEET.

- Reddit. (2021-06-04). How to store / dispose of Iodine crystals?.

- UC Merced Environmental Health & Safety. Choosing The Correct PPE.

- Donaghys. (2018-11-22). Iodine.

- International Association of Oil & Gas Producers. Personal Protective Equipment.

- Carl ROTH. Safety Data Sheet: Ph. Eur., Chapter 2.4.22-3.

- Sigma-Aldrich. GHS EU Poster.

- MedChemExpress. 3-(3-Hydroxyphenyl)propionic acid.

- PubChem. 3-(3'-Hydroxyphenyl)propionic acid.

- Bide Pharmatech Ltd. This compound CAS NO.68034-75-3.

- Google Patents. (2019-02-28). A novel process for the preparation of an intermediate of alectinib.

- Sigma-Aldrich. 3-(2-Iodophenyl)propionic acid | 96606-95-0.

- National Center for Biotechnology Information. (2010-04-06). 3-(4-Hydroxy-3-[125I]iodophenyl)propionate-exendin(9-39).

- ResearchGate. (2024-06-09). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

- MDPI. (2024-06-30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(4-Iodophenyl)propanoic acid | C9H9IO2 | CID 233238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. parchem.com [parchem.com]

- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 7. hazmatschool.com [hazmatschool.com]

- 8. epa.gov [epa.gov]

- 9. pppmag.com [pppmag.com]

- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound, CasNo.68034-75-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. reddit.com [reddit.com]

- 16. 3-Iodophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 17. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

A Technical Guide to the Investigational Applications of 3-(3-Iodophenyl)propanoic Acid in Oncology Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary